Methyl 4-methoxy-2,5-dimethylbenzoate
Overview
Description
Methyl 4-methoxy-2,5-dimethylbenzoate is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, featuring a methoxy group and two methyl groups attached to the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methoxy-2,5-dimethylbenzoate can be synthesized from 2,5-dimethyl-p-anisaldehyde and methanol. The reaction involves dissolving 2,5-dimethyl-p-anisaldehyde in methanol and cooling the solution to 0°C. Potassium hydroxide and iodine are then added, and the mixture is stirred for 90 minutes at 0°C. The reaction is diluted with ethyl acetate, washed with saturated aqueous sodium thiosulfate solution, and subsequently with brine. The organic layer is dried over magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified via column chromatography on silica gel to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-2,5-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Produces 4-methoxy-2,5-dimethylbenzoic acid.
Reduction: Yields 4-methoxy-2,5-dimethylbenzyl alcohol.
Substitution: Results in various substituted methyl 4-methoxy-2,5-dimethylbenzoates depending on the substituent introduced.
Scientific Research Applications
Methyl 4-methoxy-2,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-2,5-dimethylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxybenzoate: Lacks the additional methyl groups present in methyl 4-methoxy-2,5-dimethylbenzoate.
Methyl 2,4-dimethylbenzoate: Has a different substitution pattern on the benzene ring.
Methyl 4-[(benzoylamino)methoxy]benzoate: Contains a benzoylamino group instead of a methoxy group.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts. The presence of both methoxy and methyl groups can affect its electronic properties and steric hindrance, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 4-methoxy-2,5-dimethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-6-10(13-3)8(2)5-9(7)11(12)14-4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNZNDJUSNRIQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607474 | |
Record name | Methyl 4-methoxy-2,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58106-28-8 | |
Record name | Methyl 4-methoxy-2,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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